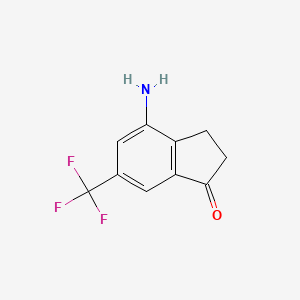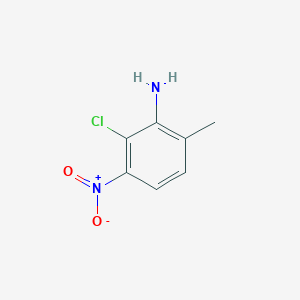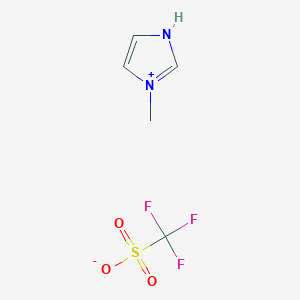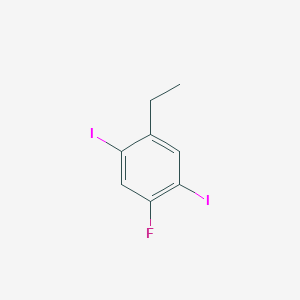
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene typically involves the halogenation of a benzene derivative followed by the introduction of the 3-chloropropyl group. One common method includes:
Halogenation: Starting with a benzene derivative, the compound is first iodinated using iodine and an oxidizing agent such as nitric acid.
Fluorination: The iodinated benzene is then subjected to fluorination using a fluorinating agent like silver fluoride.
Alkylation: Finally, the 3-chloropropyl group is introduced via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for the substitution of the chlorine atom.
Oxidation: Potassium permanganate in acidic medium for oxidation reactions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(3-Iodopropyl)-2-fluoro-5-iodobenzene.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of halogenated drugs with improved efficacy and stability.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.
Mecanismo De Acción
The mechanism by which 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through halogen bonding or other interactions. The molecular pathways involved can vary widely based on the specific biological context.
Comparación Con Compuestos Similares
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)piperazine
- Tris(3-chloropropyl) phosphate
Comparison: 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields.
Propiedades
Fórmula molecular |
C9H9ClFI |
|---|---|
Peso molecular |
298.52 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-1-fluoro-4-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
Clave InChI |
RGVFXBPCAMMBEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)CCCCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


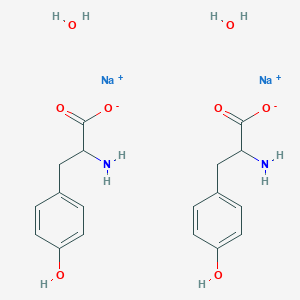
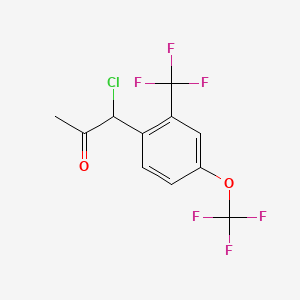
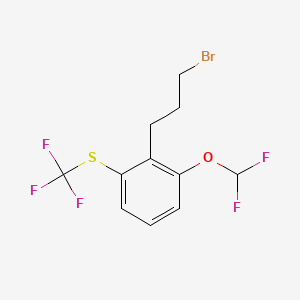


![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)
